

Application Note: Spectroscopic Characterization of 1-(2-Aminoethyl)piperidine-3-carboxamide

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Compound of Interest

Compound Name:	1-(2-Aminoethyl)piperidine-3-carboxamide
CAS No.:	936940-70-4
Cat. No.:	B2918243

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Introduction & Significance

1-(2-Aminoethyl)piperidine-3-carboxamide is a bifunctional scaffold containing a secondary amide, a tertiary amine (piperidine nitrogen), and a primary amine (pendant chain). This specific topology makes it a valuable intermediate for synthesizing GPCR ligands and kinase inhibitors. Accurate characterization is challenging due to the overlapping resonances of the piperidine ring and the exchangeable nature of the amide/amine protons.

Experimental Protocols

Sample Preparation for NMR

To distinguish between the primary amine ($-NH_2$) and the amide ($-CONH_2$) protons, solvent selection is critical.

- Preferred Solvent: DMSO- d_6 (99.9% D)

- Reasoning: DMSO slows proton exchange, allowing distinct observation of the amide doublet/singlet and the broad amine signal.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Alternative Solvent: CDCl_3 [1]
 - Note: Amide protons may appear extremely broad or be invisible due to exchange; useful for resolving ring coupling constants (-values).
- D_2O Exchange Test:
 - Add 1 drop of D_2O to the DMSO-d_6 tube. Shake and re-acquire.
 - Result: Signals at ~6.8–7.4 ppm (Amide) and ~1.5–2.0 ppm (Amine) will disappear, confirming labile protons.

Mass Spectrometry (LC-MS/ESI)

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (proton source).
 - B: Acetonitrile + 0.1% Formic Acid.
- Direct Infusion: 5 $\mu\text{L}/\text{min}$ flow rate for clean fragmentation analysis.

Structural Analysis & Data Interpretation[3][4]

Mass Spectrometry Data

Molecular Formula: $\text{C}_8\text{H}_{17}\text{N}_3\text{O}$ Exact Mass: 171.14 Da

Ion Type	m/z (Observed)	Interpretation
[M+H] ⁺	172.15	Protonated molecular ion (Base Peak).
[M+Na] ⁺	194.13	Sodium adduct (common in glass storage).
Fragment	155.12	Loss of NH ₃ (–17 Da) from the primary amine tail.
Fragment	128.10	Loss of –CONH ₂ (–44 Da) or rearrangement of the ethyl-amine chain.

Nuclear Magnetic Resonance (NMR) Data

Note: Chemical shifts (δ) are reported in ppm relative to TMS (0.00 ppm). Values are representative of the nipecotamide class in DMSO-d₆.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Position	δ (ppm)	Multiplicity	Integral	Assignment Logic
Amide NH	7.25, 6.75	br s (2H)	2H	Diastereotopic non-equivalence due to restricted rotation or H-bonding. Disappears with D ₂ O.
Primary NH ₂	1.80–2.10	br s	2H	Broad signal, position varies with concentration/water content.
H-2 (Ring)	2.85, 1.95	m, m	2H	Protons α to ring nitrogen. Split into axial/equatorial environments.
H-6 (Ring)	2.75, 2.05	m, m	2H	Protons α to ring nitrogen.
Ethyl α	2.35	t (=6.5 Hz)	2H	–N–CH ₂ –CH ₂ –NH ₂ (Adjacent to tertiary amine).
Ethyl β	2.60	t (=6.5 Hz)	2H	–N–CH ₂ –CH ₂ –NH ₂ (Adjacent to primary amine).
H-3 (Chiral)	2.40	m	1H	Methine proton α to carbonyl. Often obscured by DMSO/solvent peak.

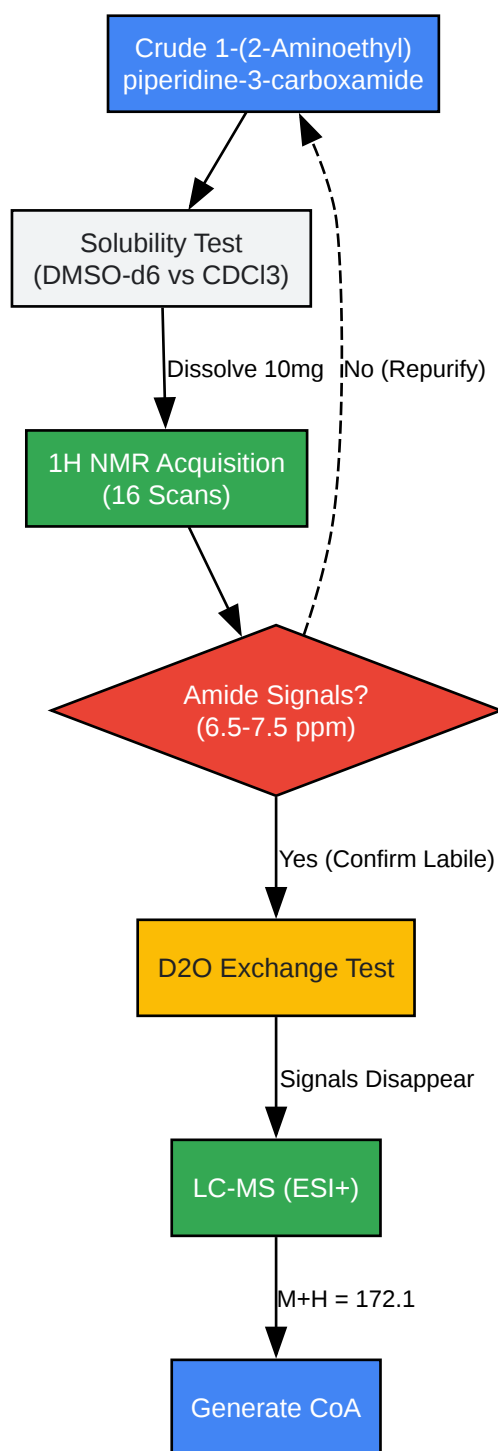
H-4, H-5	1.30–1.60	m	4H	Ring methylene protons (β/γ to nitrogen).
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Table 2: ^{13}C NMR Assignments (100 MHz, DMSO- d_6)

Carbon Type	δ (ppm)	Assignment
Carbonyl	175.5	C=O (Amide)
Ethyl Chain	60.5	N-CH ₂ -CH ₂ -NH ₂ (Deshielded by tertiary N)
Ring C-2	56.2	α to Ring N, β to Amide
Ring C-6	54.1	α to Ring N
Ethyl Chain	39.8	N-CH ₂ -CH ₂ -NH ₂ (Adjacent to primary amine)
Ring C-3	42.5	Methine α to Carbonyl
Ring C-4/5	27.5, 24.8	Remote methylene carbons

Characterization Workflow Diagram

The following diagram outlines the logical flow for validating the structure and purity of the compound.



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Caption: Step-by-step validation workflow for **1-(2-aminoethyl)piperidine-3-carboxamide** characterization.

Troubleshooting & Impurity Analysis

Common impurities arising from the synthesis (typically alkylation of nipecotamide) include:

- Residual Nipecotamide (Starting Material):
 - NMR Indicator: Absence of the ethyl chain triplets at 2.35/2.60 ppm. Presence of a broad NH signal at >8.0 ppm (ammonium salt).
 - MS Indicator: m/z 129 [M+H]⁺.
- Over-alkylation (Quaternary Ammonium):
 - NMR Indicator: Significant downfield shift of the ethyl triplets and integration errors (ratio of ethyl to ring protons > 1:1).
 - MS Indicator: m/z 215 (Dialkylated species).
- Hydrolysis (Carboxylic Acid):
 - NMR Indicator: Disappearance of amide NH singlets (6.7–7.3 ppm) and appearance of a very broad COOH signal (10–12 ppm).

References

- General Piperidine Characterization
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